Benzenamine, 4,4'-azoxybis[N,N-dimethyl-

Description

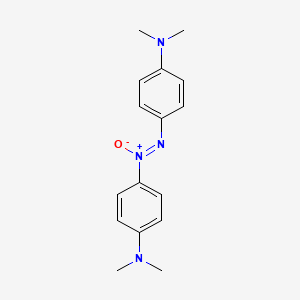

Structure

3D Structure

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-(dimethylamino)phenyl]imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-18(2)14-7-5-13(6-8-14)17-20(21)16-11-9-15(10-12-16)19(3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAYICVFGIISKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)N(C)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395523 | |

| Record name | Benzenamine, 4,4'-azoxybis[N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794-95-6 | |

| Record name | Benzenamine, 4,4'-azoxybis[N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzenamine, 4,4 Azoxybis N,n Dimethyl and Analogous Azoxybenzenamines

Mechanistic Investigations of Azoxy Bond Formation Pathways

The formation of the azoxy bond is a nuanced process that typically involves the condensation of two key intermediates: an aryl nitroso compound and an aryl hydroxylamine (B1172632). wikipedia.org The overarching synthetic strategies can be broadly categorized into the oxidation of amino groups or the controlled reduction of nitroaromatics, both of which generate these crucial precursors in situ.

Exploration of Oxidative Coupling Protocols

The direct oxidation of anilines serves as a primary route to azoxybenzenes. This transformation can be catalyzed by various systems, which mechanistically proceed through the formation of nitroso and hydroxylamine intermediates. For instance, the biosynthesis of azoxymycins involves a nonheme diiron N-oxygenase, AzoC, which catalyzes the oxidation of an amine to its corresponding nitroso analogue. rhhz.net Subsequent steps, facilitated by redox coenzyme pairs, lead to the formation of a hydroxylamine intermediate, and the two species then dimerize to form the azoxy bond. rhhz.net

Chemical synthesis often mimics this biological strategy. One-pot procedures have been developed where anilines are first oxidized to generate nitrosobenzene (B162901) derivatives, which then undergo reductive dimerization to yield azoxybenzenes. tudelft.nl Catalytic systems, such as those employing copper, have been shown to be effective for the aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes to form unsymmetrical azoxyarenes.

A plausible mechanism for the formation of azoxy compounds from anilines involves the initial oxidation of the aniline (B41778) to a hydroxylamine, which is then further oxidized to a nitroso compound. youtube.com These two intermediates can then condense, typically through a nucleophilic attack of the hydroxylamine nitrogen on the nitroso nitrogen, followed by dehydration to yield the final azoxy product. The calculated energy barrier for this condensation process in solution is relatively low, suggesting it can proceed readily once the intermediates are formed. youtube.com

Controlled Reduction Strategies for Nitroaromatic Precursors

The selective reduction of nitroaromatic compounds is a widely employed and powerful method for synthesizing azoxybenzenes. This approach requires careful control to halt the reduction at the azoxy stage, preventing further reduction to azo compounds or anilines. organic-chemistry.org The process involves the partial reduction of the nitro group, which can generate both the necessary nitroso and hydroxylamine intermediates.

A variety of catalytic systems have been developed to achieve this selectivity. For example, supported silver-copper (B78288) alloy nanoparticles have been used for the photocatalytic reduction of nitroaromatics to azoxy compounds under mild conditions using visible light. organic-chemistry.org Similarly, bismuth(III) chloride-zinc systems can promote the selective reduction of aromatic nitro compounds to their azoxy counterparts.

The general pathway for azoxybenzene (B3421426) formation from nitrobenzene (B124822) involves the reduction of one molecule of nitrobenzene to nitrosobenzene and another to phenylhydroxylamine. These two intermediates then condense to form azoxybenzene. wikipedia.org The choice of catalyst and reaction conditions is critical to favor this condensation over further reduction of the intermediates.

Diazotization and Controlled Coupling Reactions for Azoxy Compounds

While diazotization followed by coupling is a cornerstone for the synthesis of azo dyes [-N=N-], its direct application to form the azoxy linkage [-N=N(O)-] is not the standard method. The formation of azoxy compounds relies on different coupling strategies, primarily involving the condensation of nitroso and hydroxylamine species.

Discrimination between Azo and Azoxy Linkage Formation

The distinction between azo and azoxy bond formation lies in the oxidation state of the nitrogen atoms and the nature of the coupling partners.

Azo Linkage Formation : This typically involves an electrophilic aromatic substitution reaction where a diazonium salt (Ar-N₂⁺), formed by the diazotization of a primary aromatic amine, acts as the electrophile. It attacks an electron-rich aromatic ring (the coupling component), such as a phenol (B47542) or another aniline, to form the Ar-N=N-Ar' linkage. acs.org The reaction is carefully controlled at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. acs.org

Azoxy Linkage Formation : This process does not proceed via a diazonium salt intermediate. Instead, it is most commonly achieved through the condensation of an arylhydroxylamine (Ar-NHOH) and a nitrosoarene (Ar-N=O). This reaction can be catalyzed by acids or bases. The formation of the azoxy bond represents a condensation-dehydration reaction between these two intermediates, which are at a different oxidation level compared to the precursors for azo coupling.

Quantum chemical calculations have shown that the energy barrier for the formation of an azoxy compound from hydroxylamine and nitroso intermediates is significantly lower than that for the formation of an azobenzene (B91143) byproduct through alternative pathways, which is consistent with experimental observations of high chemoselectivity for azoxy products in certain enzymatic systems. youtube.com

Regioselective and Stereoselective Synthesis of the Azoxy Moiety

Achieving control over the regiochemistry and stereochemistry of the azoxy group is a key challenge in the synthesis of more complex or functionalized azoxybenzenamines.

Regioselectivity in the synthesis of unsymmetrical azoxy compounds (where the two aromatic rings are different) is a significant challenge. Direct methods often rely on the cross-condensation of two different precursors. For instance, dissymmetrical azoxybenzenes can be synthesized by reacting a specific nitrosobenzene with a different arylhydroxylamine. swarthmore.edu Another regioselective approach involves the condensation of nitroso-compounds with N,N-dichloro-substrates in the presence of copper(I) chloride, which allows for the synthesis of a wide variety of unsymmetrically substituted azoxy compounds. swarthmore.edu

Stereoselectivity pertains to the E/Z isomerism of the N=N double bond in the azoxy group. The trans-(E) isomer is generally the more thermodynamically stable form and is the predominant or exclusive product in most chemical syntheses. The cis-(Z) isomer is less stable and can be obtained through photochemical isomerization of the trans-isomer. tandfonline.comresearchgate.net

The process involves irradiating a solution of the trans-azoxybenzene with UV light, which leads to a photostationary state containing a mixture of both isomers. researchgate.netrsc.org The reverse reaction, from cis to trans, can be induced by irradiation with visible light or by thermal relaxation in the dark. researchgate.netrsc.org The activation energy for the thermal cis-to-trans isomerization has been determined, and the process is generally slow under ambient conditions, allowing for the isolation of the cis-isomer. researchgate.net While photochemical methods are the primary route to cis-azoxybenzenes, some non-photochemical syntheses of acyclic azoxyalkanes have shown that the reaction can, in specific cases, predominantly yield the (E)-isomer, reinforcing the thermodynamic preference for this geometry.

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. The synthesis of azoxybenzenamines has benefited from this trend, with several innovative approaches being reported.

Catalytic Methods: A range of catalysts have been explored to improve the efficiency and selectivity of azoxybenzene synthesis. These include:

Metal Nanoparticles: Supported silver-copper alloy nanoparticles have been used as photocatalysts for the selective reduction of nitroaromatics under visible light. organic-chemistry.org

Spinel Nanoparticles: Copper chromite (CuCr₂O₄) spinel nanoparticles have been shown to be effective catalysts for the oxidation of aniline to azoxybenzene.

Organocatalysts: N,N-diisopropylethylamine (DIPEA) has been used as a cost-effective organocatalyst for the reductive dimerization of nitrosobenzenes at room temperature in water, a green solvent.

Sustainable Approaches: The drive for "green" chemistry has led to the development of methods that minimize waste and energy consumption.

Photocatalysis: The use of visible light as an energy source provides a sustainable alternative to thermally driven reactions. Highly selective preparation of azoxybenzenes from nitrobenzenes has been achieved using visible-light irradiation in flow microreactors. organic-chemistry.org

Electrosynthesis: Electrochemical methods offer a green and controllable route for the selective reduction of nitroarenes. By tuning the applied potential, it is possible to selectively synthesize azoxy-, azo-, or amino-aromatics using water as the hydrogen source. tandfonline.com

Biocatalysis: The use of enzymes, such as unspecific peroxygenases, represents a promising avenue for the synthesis of azoxy compounds from simple anilines under mild conditions. youtube.com These enzymatic systems can exhibit high turnover numbers and chemoselectivity. youtube.com

Green Solvents: The replacement of volatile organic solvents with water or performing reactions under solvent-free conditions significantly improves the environmental profile of the synthesis.

The following table summarizes some of the catalytic systems and their performance in the synthesis of azoxy compounds.

| Catalyst System | Precursor | Reaction Type | Key Advantages |

| Ag-Cu Alloy NPs | Nitroaromatics | Photocatalytic Reduction | Mild conditions, visible light, high selectivity. organic-chemistry.org |

| DIPEA | Nitrosobenzenes/Anilines | Reductive Dimerization | Cost-effective, room temp, water as solvent. |

| Unspecific Peroxygenases | Anilines | Enzymatic Oxidation | High turnover, high chemoselectivity, mild conditions. youtube.com |

| CoP Nanosheet Cathode | Nitroarenes | Electrochemical Reduction | Potential-tuned selectivity, water as H-source. tandfonline.com |

Metal-Catalyzed Azoxy Compound Synthesis

Metal-catalyzed reactions are central to the modern synthesis of aromatic azoxy compounds, providing efficient and selective pathways from readily available precursors like anilines and nitroarenes. researchgate.net These catalytic systems are often more sustainable than stoichiometric methods and allow for milder reaction conditions. researchgate.net

Several catalytic strategies have been developed, primarily involving either the selective oxidation of anilines or the controlled reduction of nitroarenes. researchgate.net In the oxidative coupling of anilines, metal oxides can be used as catalysts with hydrogen peroxide (H₂O₂) serving as the oxidant. researchgate.net Another significant route is the reduction of nitroarenes, which can be achieved through transfer hydrogenation or direct hydrogenation using various metal catalysts. researchgate.net

Recent advancements have introduced highly efficient and selective catalysts for these transformations:

Peroxoniobate Salts: Tartaric acid-coordinated peroxoniobate salts have been demonstrated as exceptionally effective catalysts for the oxidative coupling of anilines to azoxybenzenes. rsc.org This system can achieve full conversion of the aniline substrate with over 95% selectivity for the azoxy product. rsc.org A key advantage is the use of stoichiometric amounts of H₂O₂ under mild conditions, without needing external heating. rsc.org

Cerium Oxide (CeO₂) Nanorods: For the reduction of nitroarenes, CeO₂ nanorod-based catalysts have been investigated for base-free transfer hydrogenation. researchgate.net In this system, ethanol (B145695) acts as the hydrogen donor, and the catalyst's oxygen vacancies are crucial for activating both the ethanol and the nitroarene, facilitating the selective formation of the azoxy compound. researchgate.net

Electrochemical Synthesis with Cobalt Phosphide (CoP): A potential-tuned electrochemical method offers a high degree of control over the selective reduction of nitroarenes. nih.gov Using a CoP nanosheet cathode, it is possible to selectively synthesize azoxy-aromatics by carefully controlling the applied electrical potential. nih.gov This strategy uses water as the hydrogen source, making it a particularly green and promising approach. nih.gov

| Catalyst System | Substrate Type | Reagents | Key Findings |

| Peroxoniobate Salts | Aromatic Amines (e.g., Aniline) | Hydrogen Peroxide (H₂O₂) | Achieves >95% selectivity for azoxy product at ppm-level catalyst loading under mild, additive-free conditions. rsc.org |

| CeO₂ Nanorods | Nitroarenes | Ethanol (Hydrogen Donor) | Enables base-free transfer hydrogenation; catalyst's oxygen vacancies are critical for the reaction. researchgate.net |

| CoP Nanosheet Cathode | Nitroarenes | Water (Hydrogen Source) | Allows for potential-tuned selective electrosynthesis of azoxy compounds with excellent selectivity. nih.gov |

Microwave-Assisted Organic Synthesis (MAOS) for Azoxybenzenamines

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.comeurekaselect.com This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently through a mechanism known as dielectric heating, which involves the interaction of the electromagnetic field with polar molecules or ions in the reaction. nih.govscispace.com This process leads to rapid and uniform heating throughout the reaction volume. chemicaljournals.com

The application of MAOS can dramatically accelerate the synthesis of organic compounds, including nitrogen-containing molecules relevant to azoxybenzenamines. nih.govresearchgate.net The primary benefits of this methodology include a remarkable reduction in reaction times, often from hours to minutes, alongside improvements in product yields and purity. chemicaljournals.comeurekaselect.com The rapid heating minimizes the formation of side products and can lead to cleaner reaction profiles. chemicaljournals.com

Furthermore, MAOS is considered a green chemistry approach because it reduces energy consumption and often allows for solvent-free reactions, thereby minimizing waste. chemicaljournals.comeurekaselect.com While specific studies focusing exclusively on the MAOS of Benzenamine, 4,4'-azoxybis[N,N-dimethyl- are not extensively detailed, the principles are widely applicable to the synthesis of related aromatic nitrogen compounds. nih.govresearchgate.net

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Heating Mechanism | Conduction and convection; slow and non-uniform. | Dielectric heating; rapid, direct, and uniform heating of the reaction mixture. chemicaljournals.comnih.gov |

| Reaction Time | Typically hours to days. | Significantly reduced, often to minutes. chemicaljournals.com |

| Product Yield | Variable, can be lower due to side reactions from prolonged heating. | Often higher yields due to rapid heating and reduced side product formation. eurekaselect.com |

| Energy Efficiency | Lower, as the entire apparatus must be heated. | Higher, as energy is transferred directly to the reactants and solvent. chemicaljournals.com |

| Purity & Selectivity | Can be lower, requiring more extensive purification. | Often results in cleaner reactions with increased product purity and selectivity. eurekaselect.com |

Advanced Purification and Isolation Techniques for Azoxy Compounds

The purification and isolation of the target azoxy compound from the crude reaction mixture is a critical step to ensure high purity. While standard techniques such as simple crystallization and column chromatography are widely used, advanced and specialized methods are often required to separate the desired product from closely related impurities, isomers, or unreacted starting materials. askiitians.comallen.inresearchgate.net

Advanced Recrystallization Methods: Recrystallization remains a powerful tool for purifying solid organic compounds. geeksforgeeks.orgquora.com Advanced approaches for azoxy compounds may involve using mixed-solvent systems, such as water-ethanol mixtures, to finely tune the solubility of the product versus the impurities. researchgate.net A patented method for azo-type compounds involves a carefully controlled process of dissolution in a specific solvent, followed by a pre-cooling step and subsequent seeding with pure crystals to induce crystallization at a controlled rate, which can significantly improve purity. google.com

Chromatographic Techniques: Chromatography is essential for separating complex mixtures. allen.inreachemchemicals.com For azoxy compounds, several advanced chromatographic techniques can be employed:

Preparative Thin-Layer Chromatography (TLC): This method is useful for isolating pure compounds on a small to medium scale and has been successfully applied to the purification of azo derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is an excellent tool for assessing purity and for preparative-scale purification to obtain highly pure samples. researchgate.net

Column Chromatography Optimization: For larger-scale purifications, optimizing column chromatography is key. This can involve using weaker solvent systems (e.g., hexane (B92381) with small amounts of toluene/chloroform) to better resolve compounds with similar polarities, such as isomers. researchgate.net

Steam Distillation: This older but effective technique can be particularly useful for removing volatile starting materials (like unreacted anilines) from the less volatile azoxy product on a large scale. askiitians.comresearchgate.net

pH-Based Extraction: The purification process can sometimes leverage the different acid-base properties (pKa values) of the components in the mixture. For instance, if impurities or starting materials have acidic or basic moieties, they can be selectively moved into an aqueous phase by washing with an appropriate acid or base, while the neutral azoxy product remains in the organic layer. researchgate.net

| Technique | Principle | Application for Azoxy Compounds |

| Controlled Recrystallization | Precise control over temperature and seeding to promote the growth of pure crystals. google.com | Isolation of high-purity crystalline azoxy products from reaction mixtures. google.com |

| Preparative TLC | Separation of components on a solid-phase plate, followed by physical isolation of the desired band. | Effective for small-scale purification and isolation of azo and related compounds. researchgate.net |

| Steam Distillation | Separation of volatile compounds from non-volatile ones by passing steam through the mixture. askiitians.com | Removal of volatile impurities or unreacted starting materials like aniline from the crude product. researchgate.net |

| pH-Based Washing/Extraction | Exploits differences in pKa values to selectively move acidic or basic impurities into an aqueous phase. researchgate.net | Purifying the neutral azoxy product from acidic or basic reagents and by-products. |

Comprehensive Spectroscopic Data for Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] Not Publicly Available

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the chemical compound Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] could not be located. As a result, the requested article focusing on the comprehensive spectroscopic characterization and structural elucidation of this specific compound cannot be generated at this time.

The inquiry sought in-depth analysis based on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry. However, the search did not yield any specific ¹H or ¹³C NMR chemical shift assignments, two-dimensional NMR connectivity data, characteristic vibrational frequencies for its functional groups, or mass fragmentation patterns for Benzenamine, 4,4'-azoxybis[N,N-dimethyl-].

While information on related compounds is accessible, the strict requirement to focus solely on Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] prevents the use of such data as it would not be scientifically accurate for the specified molecule. The generation of a thorough and scientifically accurate article as per the detailed outline is contingent on the availability of this specific experimental data.

Should spectroscopic data for Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] become publicly available in the future, the requested detailed analysis can be revisited.

Comprehensive Spectroscopic Characterization and Structural Elucidation of Benzenamine, 4,4 Azoxybis N,n Dimethyl

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its monoisotopic mass with high accuracy. For Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, which has the chemical formula C₁₆H₂₀N₄O, the theoretical monoisotopic mass is calculated to be 284.1637 atomic mass units (amu). chemexper.com

In a typical HRMS analysis using a technique like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The high resolving power of instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the experimental mass to be measured to within a few parts per million (ppm) of the theoretical value. This low margin of error provides strong evidence for the elemental composition of the analyte, distinguishing it from other compounds with the same nominal mass but different molecular formulas. The precise mass measurement obtained from HRMS is fundamental for confirming the identity of Benzenamine, 4,4'-azoxybis[N,N-dimethyl- in complex mixtures and for verifying the success of a chemical synthesis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O |

| Theoretical Monoisotopic Mass | 284.1637 amu chemexper.com |

| Typical Adduct (Positive ESI) | [M+H]⁺ |

| Theoretical Mass of [M+H]⁺ | 285.1715 amu |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org For Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, the protonated molecule [M+H]⁺ (m/z 285.17) would be selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. unt.edu

The fragmentation pattern offers insights into the molecule's structure. Key fragmentation pathways for azoxybenzene (B3421426) derivatives can be predicted based on the stability of potential fragments. Likely fragmentation points include the azoxy bridge (-N=N(O)-) and the bonds connecting the aromatic rings to the nitrogen atoms.

Common fragmentation pathways may include:

Cleavage of the N-O bond: Loss of an oxygen atom to form the corresponding azo compound radical cation.

Cleavage of the N-N bond: This can lead to the formation of ions corresponding to the dimethylaminophenyl moiety.

Fragmentation of the dimethylamino group: Loss of methyl groups (-CH₃) is also a possible pathway.

Analysis of a structurally related compound, N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine, shows major fragments at m/z 120 and 91, corresponding to the dimethylaminophenyl and tolyl fragments, respectively. nih.gov For Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, analogous fragmentation would be expected to produce a prominent ion at m/z 120, representing the [C₈H₁₀N]⁺ fragment (N,N-dimethylaniline radical cation). The specific product ions and their relative abundances are used to piece together the molecular structure and confirm the connectivity of the atoms.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula | Fragment m/z (Theoretical) | Possible Neutral Loss |

|---|---|---|---|---|

| 285.17 | [M+H-O]⁺ | [C₁₆H₂₁N₄]⁺ | 269.18 | Oxygen atom (O) |

| 285.17 | [N,N-dimethylaniline radical cation + H]⁺ | [C₈H₁₁N]⁺ | 121.09 | C₈H₁₀N₃O |

| 285.17 | [N,N-dimethylaniline fragment] | [C₈H₁₀N]⁺ | 120.08 | C₈H₁₁N₃O |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Analysis of Chromophoric Properties of the Azoxybenzenamine System

The electronic absorption spectrum of Benzenamine, 4,4'-azoxybis[N,N-dimethyl- is dictated by its chromophoric system, which is composed of the azoxy bridge (-N=N(O)-) and the two N,N-dimethylaminophenyl groups. The azoxy group itself, along with the extended π-conjugation across the molecule, gives rise to characteristic absorption bands in the ultraviolet-visible region. mdpi.com

The spectrum is typically characterized by two main absorption bands:

An intense band at shorter wavelengths (in the UV region), which is attributed to a π→π* electronic transition. This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic rings and the azoxy group.

A weaker band at longer wavelengths (often extending into the visible region), which is assigned to an n→π* transition. This involves the promotion of a non-bonding electron, likely from one of the nitrogen or oxygen atoms of the azoxy group, to a π* antibonding orbital.

The presence of the electron-donating N,N-dimethylamino groups at the para positions causes a significant bathochromic (red) shift of the absorption bands compared to unsubstituted azoxybenzene. This is due to the resonance effect of the dimethylamino groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, thus requiring less energy (longer wavelength light) for electronic excitation.

Solvatochromic and Thermochromic Behavior

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents of varying polarity. Molecules like Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, which possess a significant ground-state dipole moment and whose dipole moment changes upon electronic excitation, are expected to exhibit solvatochromism. rsc.org

The electron-donating dimethylamino groups and the electron-withdrawing nature of the azoxy bridge create a "push-pull" electronic system. In such systems, the excited state is often more polar than the ground state. Consequently, as the polarity of the solvent increases, it preferentially stabilizes the more polar excited state, leading to a reduction in the energy gap for the π→π* transition. This typically results in a bathochromic (red) shift of the main absorption band. nih.gov The study of related N,N-dimethylaniline derivatives confirms that such compounds exhibit significant solvatochromic shifts. rsc.orgresearchgate.net

Thermochromism is the phenomenon where a substance changes color in response to a change in temperature. For Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, thermochromic behavior could arise from several factors. Changes in temperature can alter the solvent's dielectric constant and refractive index, leading to a thermochromic shift similar to the solvatochromic effect. researchgate.net Additionally, temperature can influence the equilibrium between different conformational isomers (e.g., cis-trans isomers of the azoxy group) or affect intermolecular aggregation, both of which can lead to changes in the observed absorption spectrum. nih.gov

Theoretical and Computational Chemistry Studies on Benzenamine, 4,4 Azoxybis N,n Dimethyl

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.govnih.gov It is employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by minimizing the total electronic energy of the molecule. nih.gov For a molecule like Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to determine key structural parameters. nih.govscispace.com

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the coordinates that correspond to a true energy minimum on the potential energy surface. nih.gov The stability of this optimized geometry is confirmed by performing frequency calculations, where the absence of imaginary frequencies indicates a true minimum. nih.gov

These calculations would yield precise values for bond lengths (e.g., C-C, C-N, N=N, N-O), bond angles (e.g., C-N-C, C-N=N), and dihedral angles, which describe the torsion between different parts of the molecule, such as the rotation of the phenyl rings relative to the central azoxy group. mdpi.com For substituted azobenzenes, it is known that the planarity of the molecule can be influenced by intermolecular interactions and the phase (gas, liquid, or solid). mdpi.com DFT provides the optimized structure of an isolated molecule, which is crucial for understanding its inherent conformational preferences.

Table 1: Predicted Geometric Parameters for a Representative Azoxybenzene (B3421426) Core Structure from DFT Calculations

This table presents typical values expected for an azoxybenzene derivative based on computational studies of related molecules. The data is illustrative and not specific experimental or calculated values for Benzenamine, 4,4'-azoxybis[N,N-dimethyl-.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å | |

| C-N (azoxy) | ~1.45 Å | |

| N=N | ~1.26 Å | |

| N-O | ~1.28 Å | |

| Bond Angles | C-N-C | ~118° |

| C-N=N | ~115° | |

| N-N-O | ~122° | |

| Dihedral Angle | C-N-N-C | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sapub.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

For Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, the electron-donating N,N-dimethylamino groups are expected to raise the energy of the HOMO, while the electron-withdrawing nature of the central azoxy bridge influences the LUMO. DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions. researchgate.net This analysis helps identify the most probable sites for electrophilic and nucleophilic attack. malayajournal.org From these orbital energies, several global chemical reactivity descriptors can be calculated to further quantify the molecule's behavior. nih.gov

Table 2: Representative Quantum Chemical Descriptors Calculated from FMO Energies

This table illustrates the type of data generated from FMO analysis of a substituted azobenzene-type molecule. The values are hypothetical and serve to demonstrate the concepts.

| Descriptor | Formula | Typical Value (eV) | Description |

| HOMO Energy | EHOMO | -5.5 to -6.0 | Relates to electron-donating ability |

| LUMO Energy | ELUMO | -1.5 to -2.0 | Relates to electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.5 to 4.5 | Indicates chemical reactivity and stability |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.5 to 4.0 | Measures the ability to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 1.75 to 2.25 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/(2η) | 0.22 to 0.29 | Inverse of hardness, indicates higher reactivity |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide insight into static, energy-minimized structures, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nanobioletters.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the molecule's conformational landscape, flexibility, and interactions with its environment (e.g., in a solvent or a liquid crystal phase). rsc.org

For a molecule like Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, MD simulations would be particularly useful for understanding the dynamics of the N,N-dimethyl groups and the rotational freedom of the phenyl rings. In studies of related alkyl azoxybenzene compounds, MD has been employed to investigate liquid crystalline properties by simulating physical parameters such as transition temperatures, order parameters, and pair correlation functions. nanobioletters.comresearchgate.net These simulations can model how molecules pack together and how their collective behavior gives rise to macroscopic phases. rsc.orgrsc.org

The simulations typically span from nanoseconds to microseconds and can be performed under various conditions (e.g., different temperatures and pressures) to observe phase transitions or conformational changes. nanobioletters.com Properties like the orientational correlation function can reveal how the alignment of one molecule relates to its neighbors, which is crucial for understanding materials like liquid crystals. rsc.org

Prediction and Validation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com This method computes the energies of electronic transitions from the ground state to various excited states. acs.org

For Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, TD-DFT calculations could predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of the azoxy chromophore. acs.org The results of these calculations, including the predicted λmax and the oscillator strength (which relates to the intensity of the absorption), can be compared directly with experimental UV-Vis spectra. academie-sciences.fr This comparison helps to validate the computational method and aids in the assignment of spectral bands to specific electronic transitions. mdpi.com The choice of the DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are critical for achieving accurate predictions that match experimental data. researchgate.netnih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental vibrational spectra to help assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The synthesis of azoxy compounds often involves the condensation of an aryl nitroso compound with an aryl hydroxylamine (B1172632). researchgate.net Another pathway is the selective oxidation of anilines. nih.gov

DFT calculations can be used to model these reaction pathways for the formation of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-. This involves:

Optimizing the geometries of all reactants, intermediates, and products.

Locating the transition state (TS) structure for each step of the reaction. A TS is a first-order saddle point on the potential energy surface.

Confirming the TS by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants.

This modeling provides a detailed, step-by-step view of how the reaction proceeds and helps to understand factors that influence the reaction rate and selectivity. escholarship.org For example, computational studies on the formation of azoxybenzenes have explored radical mechanisms and the role of single electron transfer processes. acs.org Such insights are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Reaction Chemistry and Transformation Pathways of Benzenamine, 4,4 Azoxybis N,n Dimethyl

Redox Chemistry of the Azoxy Group

The azoxy functional group, with its N=N⁺(O⁻) structure, is an active center for both reduction and oxidation reactions. The presence of strong electron-donating dimethylamino groups at the para positions significantly influences the electronic properties and redox potentials of the molecule.

Controlled Reduction to Azo or Hydrazobenzene (B1673438) Derivatives

The azoxy group in aromatic compounds can be selectively reduced to the corresponding azo or hydrazo derivatives under controlled conditions. The choice of reducing agent and reaction conditions determines the final product.

Electrochemical reduction in aprotic solvents demonstrates a stepwise process. The initial reversible step involves the formation of a stable radical anion. nih.gov A subsequent reduction wave corresponds to the formation of a dianion, which can then eliminate a hydroxide (B78521) ion to yield the corresponding azo compound, 4,4'-azobis(N,N-dimethylaniline). nih.gov Further reduction of the azo intermediate leads to the hydrazobenzene derivative.

Various chemical reagents can also achieve these transformations. Catalytic hydrogenation is a common method for reducing the azoxy linkage. wikipedia.org For instance, processes using hydrogen gas under pressure in the presence of a nickel catalyst can convert aromatic azoxy compounds to their respective hydrazo compounds. google.com Stronger reducing agents, such as lithium aluminum hydride, can also effect this reduction. wikipedia.org Additionally, combinations like NiCl₂·2H₂O–Li–DTBB (cat.) have been used to reduce aromatic azoxy compounds to either azo compounds or primary amines, depending on the specific reaction conditions. researchgate.net Substituted hydrazobenzenes have also been obtained in high yields from the corresponding azoxy compounds using hydrazine (B178648) hydrate (B1144303) catalyzed by ultrasonically activated nickel. scilit.com

| Reducing System | Primary Product | Reference |

|---|---|---|

| Electrochemical Reduction (Aprotic) | Azo derivative | nih.gov |

| H₂ / Nickel Catalyst | Hydrazo derivative | google.com |

| Hydrazine Hydrate / Activated Nickel | Hydrazo derivative | scilit.com |

| NiCl₂·2H₂O–Li–DTBB (cat.) | Azo derivative or Amine | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Hydrazo derivative | wikipedia.org |

Oxidative Transformations of the Azoxy Linkage

The oxidation of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] is particularly interesting due to the presence of the electron-rich N,N-dimethylamino groups. Unlike the parent azoxybenzene (B3421426), which is relatively inert to oxidation, the amino-substituted derivative undergoes reversible oxidation.

Studies on 4,4'-diamino substituted azoxybenzenes (AOBs) show a reversible two-electron oxidation process. nih.gov This oxidation proceeds through a stable radical cation intermediate, eventually forming a dicationic species with a quinoidal structure. nih.gov The stability of the radical cation has been studied by EPR spectroscopy, although it may have limited stability over time, with signal intensity decreasing over a period of hours. nih.gov This electrochemical behavior is distinct from the corresponding azo compound, 4,4'-azobis(N,N-dimethylaniline), highlighting the influence of the azoxy bridge on the electronic communication between the two substituted phenyl rings. The potential difference between the oxidation and the first reduction process is notably larger for the amino-substituted azoxybenzene compared to its azo analogue. nih.gov

Photochemical Reactions and Photoisomerization Processes

Aromatic azoxy compounds, like their azo counterparts, are photochemically active. Upon absorption of ultraviolet light, they can undergo several transformations, primarily cis-trans isomerization and intramolecular rearrangement.

Characterization of Photoinduced Azoxy-Hydrazo Interconversions

The primary photochemical processes investigated for azoxybenzenes are trans → cis isomerization and the Wallach rearrangement. acs.orgcapes.gov.br Direct irradiation of trans-azoxybenzene with UV light leads to the formation of the less stable cis-isomer. wikipedia.orgacs.org This photoisomerization establishes a photostationary state between the two isomers. The cis-isomer can then revert to the more stable trans-form either thermally or through irradiation at a different wavelength. acs.org

Concurrently with isomerization, irradiation of azoxybenzene can induce the Wallach rearrangement, which results in the formation of hydroxyazobenzene. acs.org For the parent azoxybenzene, this rearrangement primarily yields 2-hydroxyazobenzene. capes.gov.br While the term "azoxy-hydrazo interconversion" is not standard for the primary photochemical pathway, the reduction of the azoxy group to a hydrazo derivative is a well-established chemical, rather than photochemical, transformation.

Influence of Substituents on Photoreactivity and Quantum Yields

Substituents on the aromatic rings have a profound effect on the photochemical properties of azoxy compounds, including their absorption spectra, photoreactivity, and the quantum yields of isomerization. rsc.orgresearchgate.net The N,N-dimethylamino group is a strong electron-donating (push) substituent. In Benzenamine, 4,4'-azoxybis[N,N-dimethyl-], the two dimethylamino groups create a "push-push" system electronically modulated by the central azoxy bridge.

This substitution pattern influences the energy levels of the molecular orbitals. Electron-donating groups generally cause a bathochromic (red) shift in the absorption bands. Such "push-pull" or "push-push" substitutions can also influence the deactivation mechanism from the excited state, which in turn affects the photoisomerization quantum yield. nih.gov For the related azobenzene (B91143) systems, introducing electron-donating or withdrawing groups can alter the photoisomerization mechanism and the lifetime of the cis isomer. nsf.govbeilstein-journals.org

| Compound | Isomerization | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|

| Azoxybenzene | trans → cis | 0.11 | Heptane/Ethanol (B145695) | acs.org |

| Azoxybenzene | cis → trans | 0.60 | Heptane/Ethanol | acs.org |

| Azobenzene | trans → cis | 0.24 | Methanol | rsc.org |

| Azobenzene | cis → trans | 0.48 | Methanol | rsc.org |

Acid-Base Properties and Protonation/Deprotonation Equilibria

Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] possesses multiple basic sites available for protonation: the oxygen atom of the azoxy group and the nitrogen atoms of the two N,N-dimethylamino groups. Azoxy compounds are generally considered weak bases that can be unstable in strong acids. wikipedia.org

The N,N-dimethylamino group is significantly more basic than the azoxy oxygen. Therefore, in acidic media, protonation is expected to occur preferentially on one of the terminal amino nitrogens. sci-hub.st Upon protonation of an N,N-dimethylamino group, the compound would acquire a positive charge, which would deactivate the ring system towards further electrophilic attack and influence the basicity of the second amino group and the azoxy bridge.

Protonation of the azoxy group itself has been studied in substituted azoxybenzenes. acs.org In related azo compounds, protonation of the azo bridge is possible with sufficiently strong acids, leading to the formation of an "azonium" ion. rug.nl This protonation causes a significant red-shift in the compound's absorption spectrum, with the maximum absorption wavelength moving into the visible region. rug.nl A similar phenomenon would be expected upon protonation of the azoxy bridge in Benzenamine, 4,4'-azoxybis[N,N-dimethyl-], although this would require much stronger acidic conditions than the protonation of the amino groups. The equilibrium between the neutral molecule and its various protonated forms is dependent on the pH of the solution and the pKa values of the respective basic sites.

Electrophilic Aromatic Substitution and Nucleophilic Attack on the Benzenamine Moieties

The benzenamine portions of the molecule are the primary sites for electrophilic aromatic substitution and potential nucleophilic attack. The reactivity of these rings is significantly influenced by the powerful electron-donating N,N-dimethylamino groups and the electronic nature of the azoxy linkage.

Electrophilic Aromatic Substitution

The N,N-dimethylamino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. wikipedia.org This enhanced nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles. Consequently, Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] is expected to readily undergo a variety of EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

The directing effect of the N,N-dimethylamino group overwhelmingly favors substitution at the positions ortho and para to itself. wikipedia.org In the case of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-], the para position on each ring is already occupied by the azoxy bridge. Therefore, electrophilic attack is predicted to occur predominantly at the ortho positions (2, 2', 6, and 6') of the two benzene rings.

It is important to note that under strongly acidic conditions, such as those often used for nitration, the nitrogen atom of the N,N-dimethylamino group can be protonated. This converts the activating amino group into a deactivating anilinium ion (-N+H(CH3)2), which then directs incoming electrophiles to the meta position. libretexts.org This phenomenon can lead to a mixture of products or a shift in regioselectivity depending on the reaction conditions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on Benzenamine, 4,4'-azoxybis[N,N-dimethyl-]

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ | 2-Bromo- and 2,2',6,6'-tetrabromo- derivatives |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro- and 3-nitro- derivatives (depending on acidity) |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl derivative |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 2-Acyl derivative |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of the N,N-dimethylamino group. Actual product distribution may vary based on specific reaction conditions.

Nucleophilic Attack on the Benzenamine Moieties

Nucleophilic aromatic substitution (SNA) on an unsubstituted benzene ring is generally unfavorable due to the high electron density of the aromatic system. masterorganicchemistry.com For SNA to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

In Benzenamine, 4,4'-azoxybis[N,N-dimethyl-], the benzenamine rings are electron-rich due to the presence of the N,N-dimethylamino groups. This makes them inherently poor candidates for nucleophilic attack. The electron-withdrawing nature of the azoxy group is likely insufficient to overcome the strong electron-donating effect of the amino groups. Therefore, direct nucleophilic attack on the hydrogen or carbon atoms of the benzenamine rings is considered highly unlikely under standard conditions.

For a nucleophilic substitution to be feasible on the aromatic rings of this molecule, a leaving group other than hydride would need to be present, and the ring would need to be significantly activated by additional strong electron-withdrawing substituents. Without such modifications, the electron-rich nature of the benzenamine moieties effectively shields them from attack by nucleophiles.

Derivatization and Functionalization Strategies Using the Benzenamine, 4,4 Azoxybis N,n Dimethyl Scaffold

Synthesis of Substituted Azoxybenzenamine Derivatives

The synthesis of derivatives from the parent Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] scaffold primarily involves electrophilic aromatic substitution. The two N,N-dimethylamino groups are strong activating groups that direct incoming electrophiles to the ortho positions relative to themselves. masterorganicchemistry.com

Key electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine can be achieved using standard reagents like Br₂ or Cl₂ with a Lewis acid catalyst. The substitution would be expected to occur at the positions ortho to the dimethylamino groups.

Nitration: Using nitrating agents like nitric acid in sulfuric acid, nitro groups can be introduced onto the aromatic rings. The powerful activating effect of the amine groups must be carefully managed to avoid over-reaction or side reactions. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid can install sulfonic acid groups, enhancing water solubility.

The directing effects of the substituents on the Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] scaffold are cooperative. The N,N-dimethylamino group is a powerful ortho-, para-director, while the azoxy group is generally considered a deactivating group. Therefore, the dimethylamino group's influence will dominate, directing substitution to the available ortho positions. masterorganicchemistry.com

| Reaction | Reagents | Predicted Position of Substitution | Expected Major Product Name |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 2,2'-positions | Benzenamine, 2,2'-dibromo-4,4'-azoxybis[N,N-dimethyl- |

| Nitration | HNO₃, H₂SO₄ | 2,2'-positions | Benzenamine, 2,2'-dinitro-4,4'-azoxybis[N,N-dimethyl- |

| Sulfonation | SO₃, H₂SO₄ | 2,2'-positions | 4,4'-(azoxybis(4-(dimethylamino)-3,1-phenylene))bis(sulfonic acid) |

N-Alkylation and Acylation Reactions at the Amine Centers

The amine centers in Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] are tertiary amines, meaning the nitrogen atoms are bonded to three carbon atoms (two methyl groups and the phenyl ring). Consequently, they lack the hydrogen atom necessary for classical N-alkylation or N-acylation reactions, which are characteristic of primary and secondary amines.

However, the amine centers are crucial in directing functionalization and can undergo other types of reactions:

N-Oxide Formation: Tertiary anilines can be oxidized to form N-oxides using reagents like m-chloroperoxybenzoic acid (m-CPBA). These N-oxide derivatives can then be used in further synthetic transformations, such as the synthesis of halogenated anilines. nih.gov

Reaction with Strong Electrophiles: While not a standard alkylation, the nitrogen can be attacked by very strong methylating agents like dimethyl sulfate (B86663) to form a quaternary ammonium (B1175870) salt. wikipedia.org

Directed C-H Activation: The tertiary amine group can act as a directing group for C-H functionalization. For instance, yttrium-catalyzed reactions have been shown to achieve ortho-selective C-H addition of N,N-dimethyl anilines to alkenes, providing a direct method for C-alkylation at the position adjacent to the amine. rsc.org This strategy represents a powerful, modern approach to functionalization that bypasses traditional electrophilic substitution.

Incorporation into Extended Conjugated Systems and Heterocyclic Structures

The rigid, conjugated azoxybenzene (B3421426) core makes this scaffold an attractive building block for larger electronic and photonic materials.

Building Extended Conjugation: To incorporate the scaffold into a larger conjugated system, the parent molecule must first be difunctionalized, for example, by dihalogenation (as described in 6.1). The resulting dibromo-derivative can then act as a monomer in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. By reacting this monomer with a corresponding difunctionalized comonomer (e.g., a diboronic acid), conjugated polymers with the azoxybenzenamine unit in the main chain can be synthesized. nih.govbohrium.com

Synthesis of Heterocyclic Structures: The activated aromatic rings and the electron-rich nature of the N,N-dimethylaniline moieties can be exploited to construct heterocyclic systems. For example, photochemical reactions between N,N-dimethylanilines and N-substituted maleimides are known to produce complex heterocyclic adducts like pyrrolo[3,4-c]quinolinones. researchgate.net Furthermore, the azoxy group itself can participate in cyclization reactions, such as photochemical rearrangements or reactions with strong acids (the Wallach rearrangement), which can lead to hydroxyazobenzene derivatives, precursors to other heterocyclic systems. chemrxiv.org

Polymerization and Oligomerization through Reactive Sites

Polymerization strategies can leverage reactive sites on the Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] scaffold to create novel polymers.

Polycondensation via Cross-Coupling: As mentioned previously, after introducing reactive handles like halogens or boronic esters onto the aromatic rings, the monomer can undergo step-growth polymerization. This is a versatile method for creating well-defined conjugated polymers where the azoxy unit is part of the polymer backbone. bohrium.comresearchgate.net The properties of the resulting polymer can be tuned by the choice of the comonomer.

Electrochemical Polymerization: Aromatic amines and azoxy compounds can be susceptible to electrochemical polymerization. nih.gov By applying an electric potential, radical cations can be formed on the aromatic rings, which can then couple to form polymer chains. This method creates a conductive polymer film directly on an electrode surface. The N,N-dimethylamino groups would lower the oxidation potential, facilitating this process. Studies on the electrochemical reduction of related compounds suggest that the azoxy group can also be electrochemically active, offering another potential handle for polymerization under reductive conditions. oup.comresearchgate.net

| Polymerization Method | Required Monomer Functionalization | Description | Potential Polymer Type |

|---|---|---|---|

| Suzuki Coupling | Dibromo- or di(boronic ester)-derivative | Palladium-catalyzed cross-coupling with a suitable comonomer. | Conjugated Poly(arylene-azoxybenzene) |

| Electropolymerization | None (uses parent molecule) | Oxidative coupling of aromatic rings on an electrode surface. | Conductive Polymer Film |

| Ni-catalyzed Coupling | Diazide derivative | Coupling of aromatic diazides to form N=N linkages, extending the azo system. bohrium.com | Conjugated Azopolymer |

Advanced Applications of Benzenamine, 4,4 Azoxybis N,n Dimethyl in Materials Science and Chemical Technologies

Role as Monomers or Cross-linking Agents in Polymer Chemistry

Currently, there is no available scientific literature that describes the use of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] as a monomer or a cross-linking agent in polymer chemistry. The bifunctional nature of the molecule, possessing two amine groups, theoretically suggests potential for polymerization reactions. However, no studies have been found that demonstrate its incorporation into polymer chains or its use to form cross-linked polymeric networks. Research in this area would be necessary to determine its reactivity, the properties of any resulting polymers, and its viability compared to established monomers and cross-linking agents.

Integration into Functional Dyes and Pigments for Advanced Materials

Information regarding the integration of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] into functional dyes and pigments for advanced materials is not present in the current body of scientific literature. Although the azoxy group is a known chromophore, specific data on the tinctorial properties, stability, and advanced material applications of this compound are absent.

Photochromic and Thermochromic Material Development

There is no documented research on the photochromic or thermochromic properties of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-]. While some azobenzene (B91143) derivatives are well-known for their photoisomerization capabilities, leading to photochromism, this property has not been reported for this specific azoxy compound. Similarly, there is no evidence to suggest it has been investigated for or exhibits thermochromic behavior.

Non-linear Optical (NLO) Properties in Organic Materials

The non-linear optical (NLO) properties of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] have not been reported in scientific studies. The investigation of NLO properties typically involves examining molecules with specific electronic structures, such as large hyperpolarizabilities. While some organic molecules with extended π-systems and donor-acceptor groups exhibit NLO behavior, this particular compound has not been characterized in this context.

Utility as Chemical Reagents or Ligands in Catalysis

There is a lack of available information on the utility of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] as a chemical reagent or a ligand in catalysis. The nitrogen and oxygen atoms of the azoxy group and the nitrogen atoms of the dimethylamino groups could potentially coordinate with metal centers, suggesting a possible role as a ligand. However, no studies have been published that explore its synthesis and application in catalytic systems. Its potential as a specialized reagent in organic synthesis also remains unexplored in the literature.

Applications in Advanced Analytical Chemistry as Probes or Separating Agents

No specific applications of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] in advanced analytical chemistry, such as its use as a probe or a separating agent, have been documented. The development of analytical probes often relies on specific photophysical or electrochemical properties that have not been characterized for this compound. Furthermore, its potential use as a stationary phase or a mobile phase additive in separation science has not been investigated.

Supramolecular Chemistry of Benzenamine, 4,4 Azoxybis N,n Dimethyl and Its Architectures

Host-Guest Chemistry and Molecular Recognition Phenomena

There is no available research on the host-guest chemistry or molecular recognition phenomena involving Benzenamine, 4,4'-azoxybis[N,N-dimethyl-]. Scientific investigations into whether this molecule can act as a host to encapsulate guest molecules, or as a guest to be recognized by a specific host, have not been reported. The potential for this compound to engage in specific non-covalent interactions leading to molecular recognition, such as hydrogen bonding, π-π stacking, or van der Waals forces with other molecules, remains unexplored in the scientific literature.

Self-Assembly Strategies for Ordered Supramolecular Structures

There are no documented studies on the self-assembly of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] into ordered supramolecular structures. The ability of this molecule to spontaneously organize into larger, well-defined architectures through non-covalent interactions has not been investigated. Therefore, no data is available on the conditions, strategies, or resulting morphologies of any self-assembled systems based on this compound.

Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

No research has been published on the formation of coordination complexes or metal-organic frameworks (MOFs) using Benzenamine, 4,4'-azoxybis[N,N-dimethyl-] as a ligand. The nitrogen and oxygen atoms within the azoxy bridge and the dimethylamino groups could potentially act as coordination sites for metal ions. However, the synthesis and characterization of any such coordination complexes or porous MOF structures incorporating this specific molecule have not been reported in the scientific literature.

Design of Responsive Supramolecular Systems Based on the Azoxy Moiety

While azoxy-containing compounds, in general, can be responsive to stimuli such as light, there is no specific research on the design of responsive supramolecular systems based on Benzenamine, 4,4'-azoxybis[N,N-dimethyl-]. Studies detailing the synthesis of supramolecular assemblies from this compound and the investigation of their response to external stimuli (e.g., light-induced isomerization of the azoxy group leading to changes in the assembly's structure or properties) are absent from the current body of scientific literature.

Future Research Directions and Emerging Paradigms for Benzenamine, 4,4 Azoxybis N,n Dimethyl

Exploration of Novel Photophysical and Electronic Properties for Advanced Materials

The primary scaffold of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-, is the azoxybenzene (B3421426) unit, a class of compounds known for their unique physical and chemical properties. nih.gov Azoxybenzenes are structurally related to azobenzenes, which are renowned for their use as molecular switches due to light-induced cis-trans isomerization. acs.orgacs.orgchemrxiv.org Future research should focus on whether Benzenamine, 4,4'-azoxybis[N,N-dimethyl- exhibits similar photochromic behavior. The presence of two strong electron-donating N,N-dimethylamino groups is expected to significantly influence the electronic properties of the aromatic system, potentially red-shifting its absorption spectrum into the visible or even near-infrared range. fiveable.me

Detailed investigations into its fluorescence lifetimes, photoisomerization quantum yields, and the stability of its potential isomers will be critical. researchgate.net The unique electronic distribution imparted by the dimethylamino groups could lead to interesting nonlinear optical (NLO) properties, making it a candidate for applications in optical data storage, optical switching, and other photonic devices. Furthermore, azoxybenzene derivatives are known to form the basis of liquid crystal materials. organic-chemistry.orgresearchgate.net The specific substitution pattern of Benzenamine, 4,4'-azoxybis[N,N-dimethyl- could lead to the formation of novel mesophases, warranting investigation into its liquid crystalline properties for potential use in advanced display technologies.

| Potential Property | Influencing Structural Feature | Potential Application |

| Photochromism | Azoxy Core | Molecular Switches, Smart Materials |

| Nonlinear Optical (NLO) Effects | Electron-donating N,N-dimethylamino groups | Photonics, Optical Data Storage |

| Liquid Crystallinity | Elongated, rigid azoxybenzene structure | Advanced Display Technologies |

| Tunable Absorption Spectrum | Push-pull electronic nature | Dyes, Photovoltaics |

Development of Greener and More Efficient Synthetic Routes

The industrial viability of any new material is contingent upon the development of sustainable and cost-effective manufacturing processes. Traditional synthetic routes to azoxy compounds often involve harsh reagents and generate significant waste. Future research must prioritize the development of greener and more efficient synthetic pathways to Benzenamine, 4,4'-azoxybis[N,N-dimethyl-.

A promising approach is the direct oxidation of the corresponding aniline (B41778), N,N-dimethyl-4-nitrosobenzenamine. Recent studies have demonstrated the synthesis of azoxybenzenes from anilines using environmentally friendly oxidants and solvents like water. nih.gov One-pot procedures that involve the in situ generation of a nitrosobenzene (B162901) derivative from an aniline, followed by a catalyzed dimerization, are particularly attractive. nih.gov For example, methods utilizing inexpensive and low-toxicity catalysts like diisopropylethylamine (DIPEA) in aqueous systems at room temperature represent a significant step towards sustainable synthesis. nih.gov

Key goals for future synthetic research include:

Catalyst Development: Exploring earth-abundant metal catalysts or organocatalysts to replace stoichiometric and often toxic reagents.

Solvent Selection: Prioritizing benign solvents such as water, ethanol (B145695), or supercritical CO2 to minimize environmental impact.

Energy Efficiency: Designing synthetic routes that proceed at ambient temperature and pressure to reduce energy consumption. nih.gov

Atom Economy: Maximizing the incorporation of reactant atoms into the final product to minimize byproduct formation. nih.gov

| Synthetic Strategy | Green Chemistry Principle | Benefit |

| One-pot oxidation of anilines | Atom Economy, Less Hazardous Synthesis | Simplified process, reduced waste |

| Use of water as a solvent | Safer Solvents | Reduced environmental pollution, increased safety |

| Room temperature reactions | Energy Efficiency | Lower energy costs, smaller carbon footprint |

| DIPEA catalysis | Catalysis | Use of a cost-effective and readily available catalyst |

Computational Design of New Azoxybenzenamine Derivatives with Tailored Functionality

Computational chemistry offers a powerful toolkit for accelerating materials discovery by predicting molecular properties before undertaking laborious and expensive synthesis. Future research should leverage computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to design novel derivatives of Benzenamine, 4,4'-azoxybis[N,N-dimethyl- with precisely tailored functionalities. chemrxiv.org

Molecular modeling can be employed to systematically study the effects of different substituents on the aromatic rings. By introducing various electron-donating or electron-withdrawing groups at different positions, it will be possible to fine-tune the compound's electronic structure. This, in turn, allows for the precise control of key properties such as:

Absorption and Emission Wavelengths: For applications in organic light-emitting diodes (OLEDs) or as specialized dyes.

Photoisomerization Kinetics: To optimize the switching speed and stability of molecular switches. chemrxiv.org

Redox Potentials: For use in organic electronics or as redox mediators.

Liquid Crystalline Phase Behavior: To design new materials for displays and sensors. researchgate.netnanobioletters.com

In silico screening can rapidly identify promising candidate molecules with desired characteristics, guiding synthetic efforts and minimizing trial-and-error experimentation. nih.gov Computational studies can also elucidate reaction mechanisms for both the synthesis and the photochemical transformations of these molecules, providing fundamental insights that can lead to further innovation. researchgate.net

Integration into Hybrid Organic-Inorganic Systems for Multifunctional Applications

A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the desirable properties of both classes of materials. frontiersin.org The unique photophysical and electronic properties of Benzenamine, 4,4'-azoxybis[N,N-dimethyl- make it an excellent candidate for incorporation as an organic component into inorganic matrices to create novel multifunctional systems.

Future research should explore the integration of this compound into various inorganic hosts, such as:

Sol-gel glasses: Doping sol-gel matrices with the azoxybenzenamine could yield robust, transparent materials with photochromic or NLO properties for applications in smart windows or optical sensors. rsc.org

Mesoporous silica (B1680970): The high surface area of mesoporous silica could be functionalized with the molecule to create sensitive chemical sensors where binding events are signaled by a change in fluorescence or absorption.

Semiconductor nanoparticles (Quantum Dots): The azoxybenzenamine could act as a photosensitizer, absorbing light and transferring energy to a quantum dot, a process that could be exploited in next-generation photovoltaics or photocatalysis.

The synthesis of these hybrid materials would involve developing chemical strategies to covalently link the organic molecule to the inorganic framework or to physically encapsulate it within the matrix. researchgate.net The resulting hybrids could exhibit emergent properties arising from the synergy between the organic and inorganic components, opening doors to applications in fields ranging from catalysis and sensing to advanced optics and electronics. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Benzenamine, 4,4'-azoxybis[N,N-dimethyl-?

- Methodological Answer : Synthesis typically involves coupling reactions of dimethylaniline derivatives with azoxy intermediates under controlled pH and temperature. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing aromatic protons at δ 2.8–3.2 ppm for dimethylamino groups) and mass spectrometry (MS) for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) is critical due to potential side products like 4,4′-methylenebis(N-methylaniline) .

Q. How can researchers analyze the thermal decomposition behavior of this compound in polymer matrices?

- Methodological Answer : Thermogravimetric analysis coupled with gas chromatography-mass spectrometry (TGA-GC/MS) is recommended. For example, in epoxy resin composites, pyrolysis at 500–800°C releases Benzenamine, 4,4'-azoxybis[N,N-dimethyl- as a major degradation product (24–40% yield). Calibration with reference standards and isothermal holds at 50°C increments improve resolution of decomposition pathways .

Q. What are the key toxicological properties of this compound, and how are they assessed in preclinical models?

- Methodological Answer : Chronic toxicity studies in rodents (e.g., NCI Technical Report 186) involve dietary administration at 300–1000 ppm doses. Endpoints include liver adenomas (mice) and thyroid carcinomas (rats). In vitro mutagenicity is tested via Ames assay (TA98 strain) and eukaryotic models like hamster embryo cell transformation assays .

Advanced Research Questions

Q. What molecular mechanisms underlie the carcinogenic potential of Benzenamine, 4,4'-azoxybis[N,N-dimethyl-?

- Methodological Answer : The compound intercalates DNA, inducing base-pair mismatches and strand breaks. E. coli repair deficiency assays (e.g., Pol A−/Pol A+) confirm genotoxicity. Computational docking studies reveal affinity for CYP450 enzymes, generating reactive nitroso intermediates. Dose-dependent oxidative stress markers (e.g., 8-OHdG) in hepatic tissues further support mechanism-of-action hypotheses .

Q. How can this compound be optimized for use in optoelectronic materials while mitigating toxicity?

- Methodological Answer : Structural modifications, such as substituting dimethylamino groups with electron-deficient moieties (e.g., trifluoromethyl), enhance charge transport in OLEDs. Computational screening (DFT) predicts HOMO-LUMO gaps <3.0 eV. Toxicity reduction is achieved via encapsulation in dendrimer matrices, as demonstrated in 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] analogs .

Q. How should researchers address contradictions in reported thermal decomposition products across studies?

- Methodological Answer : Discrepancies (e.g., 17–40% yield variability in epoxy pyrolysis) arise from heating rates and matrix effects. A standardized protocol using inert atmospheres (N₂ vs. air) and controlled ramp rates (10°C/min) minimizes artifacts. Cross-validation with Fourier-transform infrared (FTIR) spectroscopy identifies oxidative byproducts like N,N-Dimethyl-4-(4-(methylamino)benzyl)aniline .

Q. What alternatives exist for this compound in biological staining applications, given its carcinogenicity?

- Methodological Answer : Safer alternatives include Auramine O derivatives (e.g., hydroxylated analogs with reduced DNA affinity). Comparative studies using Mycobacterium smegmatis staining show equivalent sensitivity but lower mutagenicity (Ames test EC₅₀ >1 mM vs. 0.1 mM for the parent compound). Functionalization with polyethylene glycol (PEG) chains further reduces bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |